molecular formula C8H9BrFNO2S B13476296 3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide

3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B13476296
M. Wt: 282.13 g/mol
InChI Key: INAAYYGRBGDXPC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H9BrFNO2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 3-bromo-5-fluorobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides with various functional groups replacing the bromine atom.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include amines or other reduced derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethylbenzenesulfonamide
  • 3-Fluoro-N,N-dimethylbenzenesulfonamide
  • N,N-Dimethylbenzenesulfonamide

Uniqueness

3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives .

Properties

Molecular Formula

C8H9BrFNO2S

Molecular Weight

282.13 g/mol

IUPAC Name

3-bromo-5-fluoro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3

InChI Key

INAAYYGRBGDXPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CC(=C1)F)Br

Origin of Product

United States

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